molecular formula C22H20ClN3O5 B12464459 N-[3-chloro-4-(morpholin-4-yl)phenyl]-5-(2-methyl-4-nitrophenyl)furan-2-carboxamide

N-[3-chloro-4-(morpholin-4-yl)phenyl]-5-(2-methyl-4-nitrophenyl)furan-2-carboxamide

Cat. No.: B12464459
M. Wt: 441.9 g/mol
InChI Key: ZNDZLJKRJXCQTP-UHFFFAOYSA-N
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Description

N-[3-chloro-4-(morpholin-4-yl)phenyl]-5-(2-methyl-4-nitrophenyl)furan-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a furan ring, a carboxamide group, and substituents such as a chloro group, a morpholinyl group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-chloro-4-(morpholin-4-yl)phenyl]-5-(2-methyl-4-nitrophenyl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the carboxamide group: This step involves the reaction of the furan ring with a suitable amine or amide under conditions that promote amide bond formation.

    Substitution reactions: The chloro, morpholinyl, and nitrophenyl groups are introduced through various substitution reactions, often involving halogenation, nucleophilic substitution, and electrophilic aromatic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated reaction systems may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[3-chloro-4-(morpholin-4-yl)phenyl]-5-(2-methyl-4-nitrophenyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as hydrogen gas or metal hydrides, resulting in the reduction of nitro groups to amines.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution of the chloro group can lead to various substituted phenyl derivatives.

Scientific Research Applications

N-[3-chloro-4-(morpholin-4-yl)phenyl]-5-(2-methyl-4-nitrophenyl)furan-2-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Industry: It can be used in the production of specialty chemicals and materials with desired properties.

Mechanism of Action

The mechanism of action of N-[3-chloro-4-(morpholin-4-yl)phenyl]-5-(2-methyl-4-nitrophenyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-[3-chloro-4-(morpholin-4-yl)phenyl]-5-(2-methylphenyl)furan-2-carboxamide: Similar structure but lacks the nitro group.

    N-[3-chloro-4-(morpholin-4-yl)phenyl]-5-(4-nitrophenyl)furan-2-carboxamide: Similar structure but with a different position of the nitro group.

Uniqueness

N-[3-chloro-4-(morpholin-4-yl)phenyl]-5-(2-methyl-4-nitrophenyl)furan-2-carboxamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the nitro group, in particular, can significantly influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C22H20ClN3O5

Molecular Weight

441.9 g/mol

IUPAC Name

N-(3-chloro-4-morpholin-4-ylphenyl)-5-(2-methyl-4-nitrophenyl)furan-2-carboxamide

InChI

InChI=1S/C22H20ClN3O5/c1-14-12-16(26(28)29)3-4-17(14)20-6-7-21(31-20)22(27)24-15-2-5-19(18(23)13-15)25-8-10-30-11-9-25/h2-7,12-13H,8-11H2,1H3,(H,24,27)

InChI Key

ZNDZLJKRJXCQTP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C(=O)NC3=CC(=C(C=C3)N4CCOCC4)Cl

Origin of Product

United States

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